molecular formula C11H9LiN2O2 B2444673 lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate CAS No. 1909309-38-1

lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate

Cat. No.: B2444673
CAS No.: 1909309-38-1
M. Wt: 208.15
InChI Key: MIVSRPFMMDOWIA-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring.

Scientific Research Applications

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate
  • Lithium(1+) ion 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate
  • Lithium(1+) ion 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate

Uniqueness

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;1-methyl-4-phenylimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVSRPFMMDOWIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-38-1
Record name lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate
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